

# 6-Iodopyridin-3-ol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-Iodopyridin-3-ol

Cat. No.: B023836

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## A Technical Overview of 6-Iodopyridin-3-ol

For Immediate Release

This document provides a concise technical summary of the chemical compound **6-iodopyridin-3-ol**, focusing on its chemical structure, nomenclature, and key identifiers. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and IUPAC Nomenclature

**6-Iodopyridin-3-ol** is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. The substituents on this ring dictate the compound's chemical properties and reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **6-iodopyridin-3-ol** or 6-iodo-3-pyridinol.<sup>[1]</sup> This name indicates the presence of an iodine atom at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring, with the nitrogen atom occupying the 1st position.

The chemical structure can be visualized as a pyridine ring with an iodine atom bonded to the carbon atom adjacent to the nitrogen atom, and a hydroxyl group bonded to the carbon atom at the meta-position relative to the nitrogen.

Synonyms for this compound include 2-Iodo-5-hydroxypyridine and 5-Hydroxy-2-iodopyridine.

[\[1\]](#)[\[2\]](#)

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Iodopyridin-3-ol** is presented in the table below.

Property	Value	Source
CAS Number	129034-38-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C5H4INO	<a href="#">[1]</a>
Molecular Weight	221.00 g/mol	
Appearance	Off-white powder	<a href="#">[4]</a>
Melting Point	149-151 °C	
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	2.142 g/cm <sup>3</sup>	<a href="#">[4]</a>
InChI Key	UVNPCRNIHOCXEA- UHFFFAOYSA-N	

## Logical Structure of Nomenclature

The naming convention of **6-Iodopyridin-3-ol** follows a clear logical hierarchy based on IUPAC rules for substituted heterocyclic compounds. The workflow for deriving the name is outlined in the diagram below.

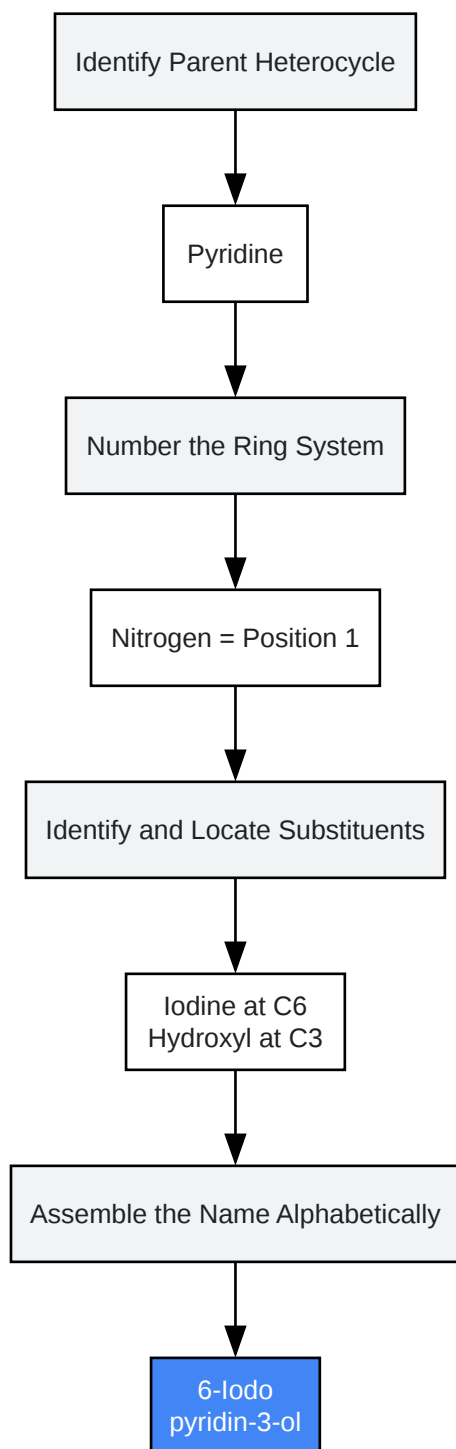


Figure 1. IUPAC Naming Logic for 6-Iodopyridin-3-ol

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Figure 1. IUPAC Naming Logic for **6-Iodopyridin-3-ol**

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## References

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